

In-Depth Technical Guide: Hexadecyltriphenylphosphonium Bromide (CAS 14866-43-4)

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Compound of Interest

Compound Name: *Hexadecyltriphenylphosphonium
bromide*

Cat. No.: *B085576*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexadecyltriphenylphosphonium bromide (HTPB), identified by CAS number 14866-43-4, is a quaternary phosphonium salt characterized by a lipophilic hexadecyl chain and a triphenylphosphonium cation. This structure facilitates its accumulation within mitochondria, driven by the significant negative mitochondrial membrane potential. While classically used as a phase-transfer catalyst and surfactant, emerging research highlights its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and potential mechanisms of action of HTPB, with a focus on its implications for cancer research and drug development. Detailed experimental protocols are provided to facilitate further investigation into its therapeutic potential.

Chemical and Physical Properties

Hexadecyltriphenylphosphonium bromide is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

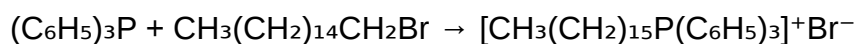
Property	Value	Reference(s)
CAS Number	14866-43-4	[1]
IUPAC Name	hexadecyl(triphenyl)phosphonium bromide	[1]
Molecular Formula	C ₃₄ H ₄₈ BrP	[1]
Molecular Weight	567.62 g/mol	[1]
Melting Point	99-101 °C	[2]
Solubility	Soluble in ethanol, slightly soluble in water.	
Appearance	White to off-white solid/powder.	[3]
InChI Key	UXMZNEHSMYESLH-UHFFFAOYSA-M	[3]
SMILES	CCCCCCCCCCCCCCCC-- INVALID-LINK-- (C2=CC=CC=C2)C3=CC=CC=C3.[Br-]	[3]

Synthesis and Characterization

Synthesis

Hexadecyltriphenylphosphonium bromide is typically synthesized via the quaternization of triphenylphosphine with 1-bromohexadecane. The reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon of 1-bromohexadecane, leading to the formation of the phosphonium salt.

Reaction Scheme:



A general laboratory-scale synthesis procedure is as follows:

- Dissolve triphenylphosphine in a suitable solvent such as toluene or acetonitrile.
- Add an equimolar amount of 1-bromohexadecane to the solution.
- Reflux the reaction mixture for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the product often precipitates out of the solution upon cooling.
- The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Characterization

The identity and purity of synthesized HTPB can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure by identifying the characteristic peaks of the hexadecyl chain and the phenyl groups attached to the phosphorus atom. ^{31}P NMR will show a characteristic singlet for the phosphonium cation.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the mass-to-charge ratio of the hexadecyltriphenylphosphonium cation ($\text{C}_{34}\text{H}_{48}\text{P}^+$), confirming its molecular weight.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic absorption bands of the aromatic C-H and C=C bonds of the phenyl groups and the aliphatic C-H bonds of the hexadecyl chain.
- Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and other elements, which should correspond to the molecular formula.

Biological Activity and Mechanism of Action

The biological activity of HTPB and related alkyltriphenylphosphonium salts is primarily attributed to their ability to target and accumulate within mitochondria. The large negative

mitochondrial membrane potential ($\Delta\Psi_m$), which is typically -150 to -180 mV in healthy cells and often more negative in cancer cells, drives the uptake of these lipophilic cations.

Mitochondrial Targeting and Disruption

The accumulation of HTPB within the mitochondrial matrix can lead to the disruption of mitochondrial function through several mechanisms:

- **Decreased Mitochondrial Membrane Potential ($\Delta\Psi_m$):** The influx of the positively charged HTPB molecules can lead to a depolarization of the mitochondrial membrane. This disruption of the electrochemical gradient impairs the primary function of mitochondria, which is ATP synthesis via oxidative phosphorylation.
- **Inhibition of Respiratory Chain Complexes:** Alkyltriphenylphosphonium derivatives have been shown to inhibit the activity of mitochondrial respiratory chain complexes, particularly Complex I. This inhibition disrupts the electron transport chain, leading to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).^{[4][5][6]}
- **Disruption of Inner Mitochondrial Membrane Protein Complexes:** Studies on similar alkyl-TPP derivatives have shown that they can cause a reversible disruption of protein complexes located in the inner mitochondrial membrane.

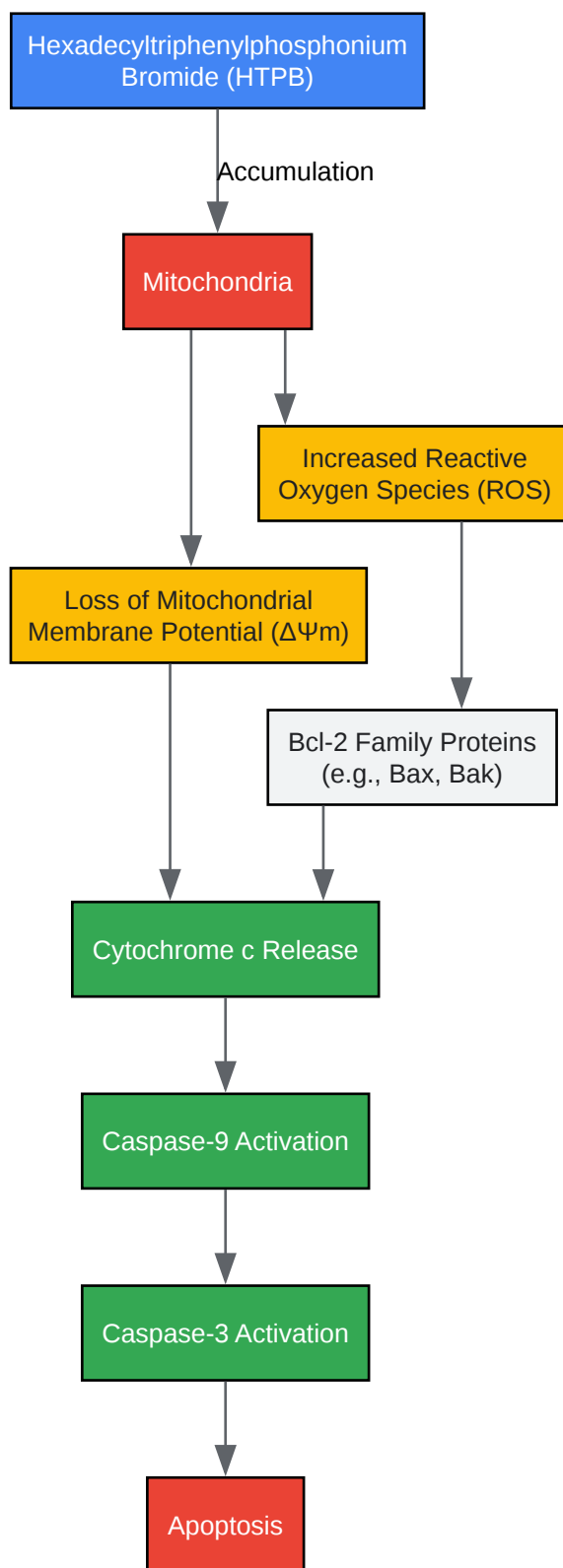
Cytotoxicity and Anticancer Potential

The mitochondrial disruption caused by HTPB and similar compounds leads to significant cytotoxicity, particularly in cancer cells which are often more reliant on mitochondrial metabolism and have a higher mitochondrial membrane potential.

A structurally similar compound, tri-n-butyl-n-hexadecylphosphonium bromide, has demonstrated potent cytotoxic activity against HeLa cancer cells, with an IC_{50} value significantly lower than that of the conventional chemotherapy drug cisplatin.^[7] However, it is important to note that the cytotoxic mechanism may vary between cell lines, as one study indicated that the observed toxicity was not associated with the induction of apoptosis in the tested cell line. Further research is needed to determine the specific IC_{50} values of HTPB across a range of cancer cell lines.

Induction of Apoptosis

The disruption of mitochondrial integrity is a key event in the intrinsic pathway of apoptosis. The potential signaling pathway for HTPB-induced apoptosis is outlined below:



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Caption: Proposed signaling pathway for HTPB-induced apoptosis.

Pathway Description:

- **Mitochondrial Accumulation:** HTPB enters the cell and accumulates in the mitochondria.
- **Mitochondrial Dysfunction:** This leads to a loss of mitochondrial membrane potential and an increase in ROS production.
- **Cytochrome c Release:** Mitochondrial dysfunction, potentially modulated by the pro-apoptotic Bcl-2 family proteins (like Bax and Bak), triggers the release of cytochrome c from the intermembrane space into the cytosol.[8][9][10][11][12]
- **Caspase Activation:** In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[13][14][15][16][17] Caspase-9 then activates executioner caspases, such as caspase-3.
- **Apoptosis:** Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Potential Uses in Research and Drug Development

The unique properties of HTPB make it a valuable tool in several areas of research and development:

- **Cancer Research:** As a mitochondria-targeting cytotoxic agent, HTPB can be used to study the role of mitochondrial dysfunction in cancer cell death and to explore new therapeutic strategies.
- **Drug Delivery:** The triphenylphosphonium cation can be used as a carrier to deliver other therapeutic molecules specifically to the mitochondria of cancer cells, potentially increasing their efficacy and reducing off-target effects.
- **Mitochondrial Research:** HTPB can be used as a tool to induce and study mitochondrial dysfunction in various cellular models.

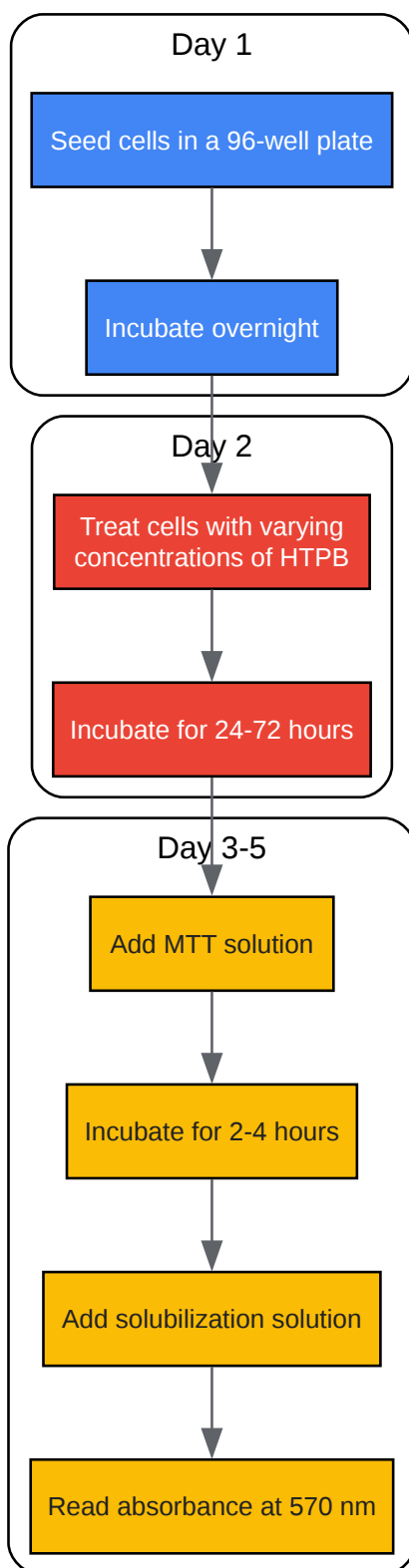
- **Phase-Transfer Catalysis:** In synthetic organic chemistry, HTPB continues to be used as a phase-transfer catalyst to facilitate reactions between reactants in different phases.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of **Hexadecyltriphenylphosphonium bromide**.

Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for the specific cell line being used.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- **Hexadecyltriphenylphosphonium bromide (HTPB)**
- Dimethyl sulfoxide (DMSO) for stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

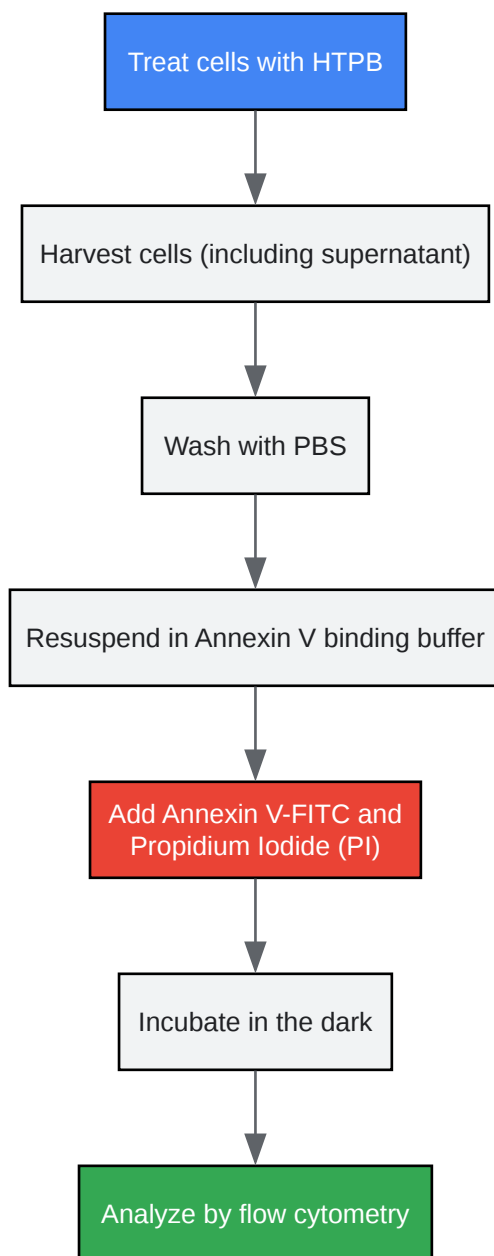
Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare a stock solution of HTPB in DMSO. On the following day, prepare serial dilutions of HTPB in complete medium. Remove the old medium from the wells and add 100 μ L of the HTPB dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest HTPB concentration) and a no-treatment control.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- **Solubilization:** Add 100 μ L of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the HTPB concentration to determine the IC₅₀ value.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Apoptosis Assessment using Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.



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Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Materials:

- Cells treated with HTPB as described in the cytotoxicity assay.
- Phosphate-buffered saline (PBS)

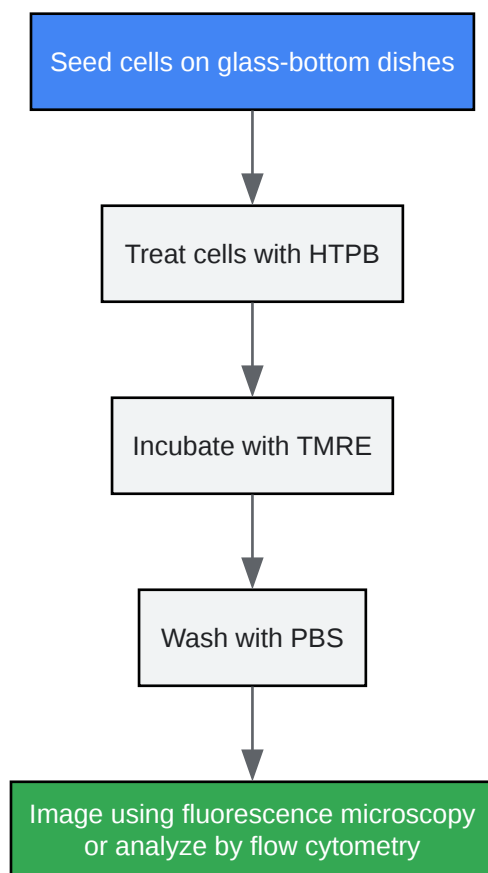
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with HTPB at the desired concentrations and for the appropriate time to induce apoptosis (e.g., IC_{50} concentration for 24 hours).
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- Washing: Wash the cells twice with cold PBS by centrifugation.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[\[22\]](#)[\[23\]](#)[\[24\]](#)
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in $\Delta\Psi_m$.



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Caption: Experimental workflow for measuring mitochondrial membrane potential.

Materials:

- Cells seeded on glass-bottom dishes or in a 96-well plate.
- HTPB
- Tetramethylrhodamine, Ethyl Ester (TMRE)
- Complete cell culture medium
- PBS
- Fluorescence microscope or flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells on a suitable imaging plate (e.g., glass-bottom dish) and treat with HTPB at various concentrations for the desired duration.
- **TMRE Staining:** Add TMRE to the culture medium at a final concentration of 50-100 nM and incubate for 15-30 minutes at 37°C.
- **Washing:** Gently wash the cells with warm PBS to remove excess dye.
- **Imaging/Analysis:** Immediately analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in TMRE fluorescence intensity indicates a depolarization of the mitochondrial membrane.^{[25][26][27][28][29]}

Safety and Handling

Hexadecyltriphenylphosphonium bromide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

Hexadecyltriphenylphosphonium bromide is a mitochondria-targeting compound with demonstrated cytotoxic potential, making it a compound of interest for cancer research and drug development. Its ability to disrupt mitochondrial function and potentially induce apoptosis in cancer cells warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic utility of this and similar lipophilic cations. Future studies should focus on determining its specific molecular targets within the mitochondria, elucidating the precise signaling pathways it modulates, and evaluating its efficacy and safety in preclinical in vivo models.

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